Cas no 1344108-47-9 (2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide)

1344108-47-9 structure
Nom du produit:2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide Propriétés chimiques et physiques
Nom et identifiant
-
- CS-0293937
- 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-methylacetamide
- AKOS013111658
- EN300-1109121
- 1344108-47-9
- 2-(5-AMINO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-N-METHYLACETAMIDE
- 1(2H)-Pyrimidineacetamide, 5-amino-3,4-dihydro-N-methyl-2,4-dioxo-
- 2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide
-
- Piscine à noyau: 1S/C7H10N4O3/c1-9-5(12)3-11-2-4(8)6(13)10-7(11)14/h2H,3,8H2,1H3,(H,9,12)(H,10,13,14)
- La clé Inchi: QBQHYLANBOIVRI-UHFFFAOYSA-N
- Sourire: O=C1NC(C(=CN1CC(NC)=O)N)=O
Propriétés calculées
- Qualité précise: 198.07529019g/mol
- Masse isotopique unique: 198.07529019g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 323
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.9
- Surface topologique des pôles: 105Ų
Propriétés expérimentales
- Dense: 1.362±0.06 g/cm3(Predicted)
- Le PKA: 9.23±0.10(Predicted)
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109121-0.05g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1109121-0.5g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1109121-2.5g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1109121-5g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1109121-5.0g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 5g |
$2485.0 | 2023-06-10 | ||
Enamine | EN300-1109121-10.0g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 10g |
$3683.0 | 2023-06-10 | ||
Enamine | EN300-1109121-0.25g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1109121-0.1g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1109121-1g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1109121-10g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylacetamide |
1344108-47-9 | 95% | 10g |
$3007.0 | 2023-10-27 |
2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide Littérature connexe
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
3. Back matter
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
1344108-47-9 (2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide) Produits connexes
- 435345-24-7(Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1))
- 2229348-24-5(1-(5-propylthiophen-2-yl)cyclohexylmethanamine)
- 356560-84-4(1-(6-methylpyridin-2-yl)-2-{[1,2,4]triazolo[1,5-a]pyridin-6-yl}ethane-1,2-dione)
- 2580197-06-2(6-{(tert-butoxy)carbonylamino}-2-chloropyridine-3-carboxylic acid)
- 1394024-10-2(4-(4-Fluoro-phenyl)-1-prop-2-ynyl-1H-pyrazole)
- 2228201-38-3(2-Azido-2-(5-bromothiophen-3-yl)ethan-1-ol)
- 2098132-04-6(1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole)
- 959626-45-0(OTAVA-BB 7070707032)
- 53005-58-6(2-Propenoic acid, 3-(2-methoxy-4-methylphenyl)-)
- 905765-85-7(2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,3-dichlorophenyl)acetamide)
Fournisseurs recommandés
上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot
